1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and a cyanide moiety
Preparation Methods
The synthesis of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Cyanide Group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.
Addition of the Dimethylamino Propyl Group: This is typically done through nucleophilic substitution reactions using dimethylaminopropylamine
Chemical Reactions Analysis
1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group, using reagents like alkyl halides
Scientific Research Applications
1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with similar compounds such as:
1-{[3-(dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-enyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar core structure but differs in the substituents attached to the core.
1-{[3-(dimethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound also shares a similar core but has different alkyl groups attached
These comparisons highlight the uniqueness of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide in terms of its trifluoromethyl and cyanide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18F3N5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C18H18F3N5/c1-25(2)9-5-8-23-16-10-13(18(19,20)21)12(11-22)17-24-14-6-3-4-7-15(14)26(16)17/h3-4,6-7,10,23H,5,8-9H2,1-2H3 |
InChI Key |
WASBZJCVSTVJFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(F)(F)F |
Origin of Product |
United States |
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